Des-acyl ghrelin (rat)
CAS No.: 307950-60-3
Cat. No.: VC0013241
Molecular Formula: C139H231N45O41
Molecular Weight: 3188.651
* For research use only. Not for human or veterinary use.

CAS No. | 307950-60-3 |
---|---|
Molecular Formula | C139H231N45O41 |
Molecular Weight | 3188.651 |
IUPAC Name | (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C139H231N45O41/c1-73(2)62-92(123(210)172-90(42-48-107(149)192)134(221)181-58-22-37-102(181)132(219)173-91(137(224)225)34-21-57-156-139(152)153)174-117(204)80(29-11-16-52-141)161-112(199)76(6)159-130(217)100-35-24-60-183(100)136(223)103-38-25-61-184(103)133(220)89(32-14-19-55-144)171-116(203)82(31-13-18-54-143)166-128(215)97(69-186)178-122(209)87(43-49-109(194)195)168-114(201)81(30-12-17-53-142)164-115(202)83(33-20-56-155-138(150)151)165-119(206)85(40-46-105(147)190)167-118(205)84(39-45-104(146)189)162-111(198)75(5)158-113(200)79(28-10-15-51-140)163-120(207)86(41-47-106(148)191)169-126(213)95(65-78-67-154-72-157-78)177-121(208)88(44-50-110(196)197)170-131(218)101-36-23-59-182(101)135(222)99(71-188)180-124(211)93(63-74(3)4)175-125(212)94(64-77-26-8-7-9-27-77)176-129(216)98(70-187)179-127(214)96(68-185)160-108(193)66-145/h7-9,26-27,67,72-76,79-103,185-188H,10-25,28-66,68-71,140-145H2,1-6H3,(H2,146,189)(H2,147,190)(H2,148,191)(H2,149,192)(H,154,157)(H,158,200)(H,159,217)(H,160,193)(H,161,199)(H,162,198)(H,163,207)(H,164,202)(H,165,206)(H,166,215)(H,167,205)(H,168,201)(H,169,213)(H,170,218)(H,171,203)(H,172,210)(H,173,219)(H,174,204)(H,175,212)(H,176,216)(H,177,208)(H,178,209)(H,179,214)(H,180,211)(H,194,195)(H,196,197)(H,224,225)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-/m0/s1 |
Standard InChI Key | CMCPTGQGZXKKEH-MGXJLMSJSA-N |
SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN |
Biological Characteristics of Des-acyl Ghrelin
Structure and Biochemical Properties
Des-acyl ghrelin is the unacylated form of ghrelin, lacking the octanoyl group attached to serine-3 that is characteristic of acylated ghrelin . This structural difference prevents des-acyl ghrelin from binding to the GHSR-1a receptor, which is responsible for most of the endocrine activities of acylated ghrelin . Despite this inability to activate the GHSR-1a receptor, des-acyl ghrelin is far more abundant than acylated ghrelin in circulation, constituting approximately 80-90% of total circulating ghrelin .
Production and Metabolism
In rats, des-acyl ghrelin can exist either as a direct secretory product or as a result of the deacylation of acylated ghrelin in circulation. The enzyme ghrelin O-acyltransferase (GOAT) is responsible for the acylation of ghrelin, and its activity directly influences the ratio of acylated to des-acyl ghrelin . This balance between the two forms appears to be physiologically significant and is subject to regulation under various metabolic conditions.
Effects on Food Intake and Appetite Regulation
Antagonistic Effects on Ghrelin-Induced Feeding
Des-acyl ghrelin demonstrates a remarkable ability to inhibit the orexigenic (appetite-stimulating) effect of acylated ghrelin. When administered simultaneously with ghrelin at a des-acyl ghrelin:ghrelin ratio of 5:1, des-acyl ghrelin significantly blocked ghrelin-induced food intake in rats . Table 1 summarizes the comparative effects of ghrelin and des-acyl ghrelin on food intake in rats.
Time (h) | Ghrelin 13 μg/kg FI (g/kg) | NaCl 0.15 M FI (g/kg) | Des-acyl ghrelin 64 μg/kg FI (g/kg) | Des-acyl ghrelin 127 μg/kg FI (g/kg) | Ghrelin + Des-acyl ghrelin (13 μg/kg + 64 μg/kg) FI (g/kg) | Ghrelin + Des-acyl ghrelin (13 μg/kg + 127 μg/kg) FI (g/kg) |
---|---|---|---|---|---|---|
0.5 | 6.20±0.56 | 1.49±0.72 | 0.61±0.32 | 1.53±0.92 | 2.44±0.77 | 2.50±0.86 |
1 | 7.28±1.00 | 1.49±0.72 | 2.05±0.99 | 2.34±1.00 | 2.44±0.77 | 3.02±1.10 |
2 | 7.73±1.06 | 2.65±0.93 | 2.85±1.45 | 3.38±1.77 | 2.44±0.77 | 3.02±1.10 |
3 | 7.77±1.06 | 2.66±0.92 | 2.85±1.45 | 4.43±2.18 | 3.21±1.09 | 3.02±1.10 |
4 | 7.77±1.06 | 2.66±0.92 | 3.44±1.80 | 4.43±2.18 | 3.26±1.08 | 3.04±1.10 |
5 | 7.79±1.05 | 2.68±0.92 | 3.44±1.80 | 4.43±2.18 | 3.65±1.18 | 3.05±1.10 |
Table 1: Effects of ghrelin, des-acyl ghrelin, and their combination on cumulative food intake (FI) in rats over a 5-hour period. Values are presented as mean ± SEM from 10-13 rats per group.
Neuronal Mechanisms
Des-acyl ghrelin's antagonistic effect on ghrelin-induced food intake appears to be mediated through central nervous system mechanisms. Studies have shown that des-acyl ghrelin reduces ghrelin-induced neuronal activation (measured by c-Fos expression) in the arcuate nucleus of the hypothalamus when co-administered with ghrelin . Additionally, simultaneous injection of ghrelin and des-acyl ghrelin activated nesfatin-1 immunoreactive neurons in the arcuate nucleus, suggesting that des-acyl ghrelin may suppress ghrelin-induced food intake by curbing neuronal activity and recruiting nesfatin-1 positive neurons .
Effects on Gastroduodenal Motility
State-Dependent Effects
The effects of des-acyl ghrelin on gastroduodenal motility appear to be state-dependent. While acylated ghrelin stimulates gastroduodenal motility in both fed and fasted states, des-acyl ghrelin inhibits stomach motility specifically in the fasted state . This suggests that des-acyl ghrelin may play a role in the regulation of digestive processes according to nutritional status, potentially serving as a counter-regulatory mechanism to ghrelin's effects during periods of fasting.
Metabolic Effects and Pancreatic Function
Pancreatic β-cell Survival and Function
Des-acyl ghrelin demonstrates significant protective effects on pancreatic β-cells in rats. Research has shown that des-acyl ghrelin promotes pancreatic β-cell survival and prevents diabetes in streptozotocin (STZ)-treated rats . This protective effect extends to human islet cells as well, suggesting potential therapeutic applications for des-acyl ghrelin in diabetes management .
Effects on Skeletal Muscle and Cell Differentiation
Promotion of Myoblast Differentiation
Both des-acyl ghrelin and acylated ghrelin have been shown to stimulate proliferating C2C12 skeletal myoblasts to differentiate and fuse into multinucleated myotubes in vitro through activation of the p38 pathway . This effect suggests a potential role for des-acyl ghrelin in muscle development and regeneration, which could have implications for conditions associated with muscle wasting or impaired muscle function.
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